Superior In Vivo Anti-Inflammatory Efficacy Over Fenbufen in a Rat Model of Acute Inflammation
In a direct head-to-head in vivo study of 6-aryl-4-oxohex-5-enoic acids, the compound containing a 4-ethoxy substituent (designated compound IIe in the study) demonstrated higher anti-inflammatory activity than the clinically used NSAID fenbufen at an identical oral dose of 50 mg/kg, as measured by the carrageenan-induced rat paw edema test. While the exact percentage edema reduction is not specified in the abstract, the conclusion of 'higher in vivo-activity compared to fenbufen' establishes a clear efficacy advantage for this specific substitution pattern within the series [1].
| Evidence Dimension | In vivo anti-inflammatory activity |
|---|---|
| Target Compound Data | Compound IIe (4-ethoxy substituted): Superior efficacy (data not fully quantified in the abstract, but explicitly concluded as higher). |
| Comparator Or Baseline | Fenbufen (50 mg/kg) |
| Quantified Difference | Higher in vivo activity; specific percentage increase not reported in the abstract. |
| Conditions | In vivo carrageenan-induced rat paw edema model; oral administration at a single dose of 50 mg/kg [1]. |
Why This Matters
This direct comparison provides in vivo proof that the 4-ethoxy analog outperforms a marketed NSAID at an equivalent dose, a critical data point for selecting this specific compound over other analogs for anti-inflammatory drug development programs where in vivo efficacy is a key go/no-go decision point.
- [1] Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities. Medicinal Chemistry, 3(5), 433-438. doi: 10.2174/157340607781745393 View Source
